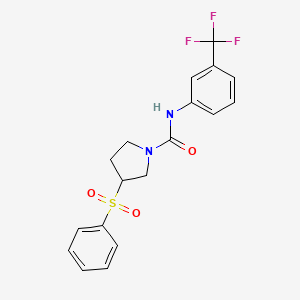

3-(phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

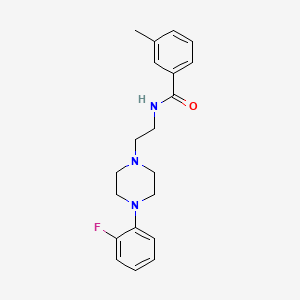

3-(Phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anti-cancer properties. The compound was first synthesized in 2009 by a team of researchers at the University of Michigan, and since then, its mechanism of action and potential applications have been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Agrochemical Applications

The trifluoromethylpyridine (TFMP) moiety, present in this compound, has found significant use in the protection of crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for subsequent developments. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These derivatives owe their biological activities to a combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety .

Pharmaceutical Applications

Several TFMP derivatives are also employed in the pharmaceutical industry. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s properties contribute to the biological activity of these compounds, making them promising candidates for novel drug development .

Veterinary Applications

In addition to pharmaceuticals, two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential in veterinary medicine, further highlighting the versatility of TFMP derivatives .

Functional Materials and Beyond

Beyond agrochemicals and pharmaceuticals, the trifluoromethyl group’s unique properties make TFMP derivatives intriguing for other applications. Researchers continue to explore novel uses, and it is anticipated that additional applications will emerge in the future .

Li–S Batteries (Functional Materials)

While not directly related to the compound , it’s worth noting that 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modification has been successfully applied to triazine-based covalent organic frameworks. In Li–S batteries, the BTFMB-TzDa-modified separator suppresses the diffusion of polysulfides, leading to improved capacity and cyclic stability .

Photoaffinity Labeling (Chemical Biology)

A photoreactive sucrose derivative containing a 3-(trifluoromethyl)diazirinyl moiety has been designed for photoaffinity labeling. This modification allows researchers to selectively label and study biological molecules, providing insights into their interactions and functions .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)13-5-4-6-14(11-13)22-17(24)23-10-9-16(12-23)27(25,26)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKZWFWTSPVTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)